molecular formula C18H13ClN2O3 B2713229 [3,5-Bis(furan-2-yl)-3,4-dihydropyrazol-2-yl]-(3-chlorophenyl)methanone CAS No. 865615-90-3

[3,5-Bis(furan-2-yl)-3,4-dihydropyrazol-2-yl]-(3-chlorophenyl)methanone

Cat. No. B2713229
CAS RN: 865615-90-3
M. Wt: 340.76
InChI Key: JZCSLLGLDZHABT-UHFFFAOYSA-N
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Description

The compound contains furan, pyrazole, and phenyl groups. Furan is a heterocyclic organic compound, consisting of a five-membered aromatic ring with four carbon atoms and one oxygen . Pyrazole refers to a class of organic compounds with the formula C3H3N2H. It is a heterocycle characterized by a 5-membered ring of three carbon atoms and two adjacent nitrogen atoms . Phenyl group is a functional group with the formula -C6H5, where a hydrogen atom is replaced by some form of carbon .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The furan rings would contribute to the aromaticity of the molecule, while the pyrazole ring would introduce nitrogen atoms into the structure . The phenyl group would further increase the complexity of the molecule .


Chemical Reactions Analysis

The compound could potentially undergo a variety of chemical reactions, depending on the conditions and reagents used. The furan rings could undergo electrophilic substitution or addition reactions . The pyrazole ring, containing nitrogen atoms, could participate in a variety of reactions involving the nitrogen atoms .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. Factors such as the presence of polar groups, the size and shape of the molecule, and the presence of aromatic rings could all influence its properties .

Scientific Research Applications

Synthesis and Biological Evaluation

  • Microwave-assisted synthesis techniques have been employed to create novel pyrazoline derivatives, including compounds closely related to the chemical structure of interest. These derivatives have been evaluated for their anti-inflammatory and antibacterial activities, with some compounds showing promising results. Microwave irradiation methods offer advantages such as higher yields, environmental friendliness, and shorter reaction times compared to conventional heating methods (Ravula et al., 2016).

Antimicrobial and Antitubercular Activities

  • Studies on chalcones and acetyl pyrazoline derivatives comprising the furan nucleus have revealed their potential as antitubercular agents. A series of synthesized compounds were screened for their antibacterial, antifungal, and antitubercular activity, demonstrating the significant biological potential of these chemical frameworks (Bhoot et al., 2011).

Molecular Docking and Antimicrobial Activity

  • Novel synthesized pyrazole derivatives have been subjected to molecular docking studies to assess their antibacterial activity. These studies indicated that certain synthesized compounds exhibit good effects against Gram-positive bacteria, while others show excellent inhibition against Gram-negative bacteria. Molecular docking serves as an effective tool for in silico screening of bioactive compounds (Khumar et al., 2018).

Anticancer Agents and Chemotherapeutic Tools

  • Silver complexes based on phosphanes and ester derivatives of bis(pyrazol-1-yl)acetate ligands have shown significant in vitro antitumor activity. These complexes are more effective than cisplatin in certain cancer cell lines, highlighting the potential of related compounds in cancer treatment and management (Pellei et al., 2023).

Safety and Hazards

The safety and hazards associated with this compound would depend on its exact structure and properties. As with any chemical compound, appropriate safety precautions should be taken when handling it .

Future Directions

The study of this compound could open up new avenues in various fields, depending on its properties and activities. It could potentially be used in the development of new drugs, materials, or chemical processes .

Mechanism of Action

properties

IUPAC Name

[3,5-bis(furan-2-yl)-3,4-dihydropyrazol-2-yl]-(3-chlorophenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13ClN2O3/c19-13-5-1-4-12(10-13)18(22)21-15(17-7-3-9-24-17)11-14(20-21)16-6-2-8-23-16/h1-10,15H,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JZCSLLGLDZHABT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(N(N=C1C2=CC=CO2)C(=O)C3=CC(=CC=C3)Cl)C4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3-chlorobenzoyl)-3,5-bis(furan-2-yl)-4,5-dihydro-1H-pyrazole

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